Swertipunicoside

Description

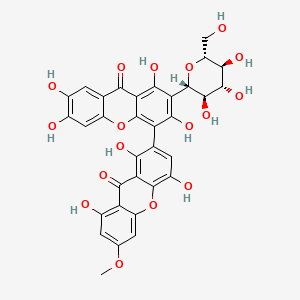

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,6,7-tetrahydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-(1,4,8-trihydroxy-6-methoxy-9-oxoxanthen-2-yl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26O17/c1-47-8-2-13(37)19-16(3-8)49-31-14(38)5-10(24(40)20(31)27(19)43)18-26(42)22(33-30(46)29(45)25(41)17(7-34)50-33)28(44)21-23(39)9-4-11(35)12(36)6-15(9)48-32(18)21/h2-6,17,25,29-30,33-38,40-42,44-46H,7H2,1H3/t17-,25-,29+,30-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMLPEJAIRBAAO-FLJAPRSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C7=CC(=C(C=C7O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)C7=CC(=C(C=C7O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160239 | |

| Record name | Swertipunicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137570-21-9 | |

| Record name | Swertipunicoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137570-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertipunicoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137570219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swertipunicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Origins of Swertipunicoside

Primary Botanical Sources: Swertia punicea and Related Swertia Species

The primary botanical source of swertipunicoside is the whole plant of Swertia punicea. researchgate.netnih.govebi.ac.uk This plant, also known as "Ganyancao" in traditional Chinese medicine, has been utilized for various purposes, including addressing fever and jaundice. acs.org Swertia punicea is native to south-central China, including the Hunan province, and thrives in temperate biomes. kew.org

Beyond S. punicea, other species within the Swertia genus have been found to contain related xanthone (B1684191) compounds. For instance, 3-O-demethylthis compound, a derivative of this compound, has been isolated from Swertia calycina. researchgate.net The genus Swertia is extensive, comprising approximately 170 species that are distributed globally. acs.org These plants are known to be rich sources of various phytochemicals, including xanthones, flavonoids, and iridoids. researchgate.net

A variety of xanthone derivatives have been identified in Swertia punicea, including: acs.orgresearchgate.net

Bellidifolin

1,3,5,8-tetrahydroxyxanthone (B1670239)

Swertinolin

Swerchirin

Puniceasides A, B, C, D, and E

Swertiabisxanthone-I 8′-O-β-d-glucopyranoside

Swertiabisxanthone I

Norswertianolin

Norbellidifodin

Campestroside

Gentisin

The following table provides a summary of the botanical sources of this compound and its derivatives.

| Compound | Botanical Source | Family |

| This compound | Swertia punicea | Gentianaceae |

| 3-O-demethylthis compound | Swertia calycina | Gentianaceae |

Distribution within the Gentianaceae Family and Other Relevant Genera

The Gentianaceae family, to which the Swertia genus belongs, is a significant source of xanthone compounds. nih.govmdpi.com This family of flowering plants is known for its characteristic bitter taste, which is largely attributed to the presence of iridoid glycosides. redalyc.org Phytochemical investigations have revealed that alongside xanthones, species within the Gentianaceae family also produce flavonoids, triterpenoids, and alkaloids. redalyc.org

While xanthones are found in a limited number of plant families, the Gentianaceae and Clusiaceae families are particularly productive in generating a wide diversity of these compounds. nih.govmdpi.com Research has shown that from 2012 to 2019, 16% of isolated xanthone derivatives were obtained from the Gentianaceae family. nih.gov The genus Swertia itself is a rich source of xanthones. scialert.net

Other genera within the Gentianaceae family, such as Gentiana and Centaurium, are also known for their phytochemical richness, particularly in xanthones and iridoid glycosides. redalyc.org For example, mangiferin, a C-glycosylxanthone also found in Swertia punicea, is present in various genera including Swertia and Gentianella. researchgate.net

Advanced Methodologies for Isolation and Purification of Swertipunicoside

Strategies for Extraction from Plant Matrices

The initial and most critical step in obtaining Swertipunicoside is its efficient extraction from the plant matrix. nih.govniscpr.res.in The choice of solvent and extraction technique is paramount and is largely dictated by the polarity of the target compound. nih.govniscpr.res.in

A general approach for extracting compounds from dried plant material involves the use of an organic solvent. nih.gov The plant material is typically powdered to increase the surface area for extraction. semanticscholar.org Solvents such as methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297) are commonly employed for the extraction of hydrophilic compounds, while dichloromethane (B109758) or a mixture of dichloromethane and methanol may be used for more lipophilic compounds. nih.gov For this compound and other xanthones, which are polar in nature, polar solvents are generally preferred. chemistryviews.org

Common extraction methods include maceration, percolation, and Soxhlet extraction. nih.govdergipark.org.trmdpi.com Maceration involves soaking the plant material in a solvent for a period, after which the liquid extract is decanted and filtered. nih.gov In some instances, techniques like ultrasound-assisted extraction (UAE) are utilized to enhance the extraction efficiency. researchgate.net After the initial extraction, the resulting crude extract is often concentrated before proceeding to chromatographic separation. nih.gov

| Extraction Parameter | Description | Relevance to this compound |

| Solvent Selection | The choice of solvent is critical and is based on matching the polarity of the solvent with that of this compound. niscpr.res.in | Polar solvents like methanol and ethanol are suitable for extracting polar xanthones. nih.gov |

| Plant Material Preparation | The plant material is typically dried and ground to a fine powder. semanticscholar.org | This increases the surface area, allowing for more efficient solvent penetration and extraction of the compound. |

| Extraction Technique | Various methods can be employed, including maceration, percolation, and Soxhlet extraction. dergipark.org.trmdpi.com | The chosen technique should maximize the yield of this compound while minimizing the extraction of undesirable impurities. |

| Post-Extraction Processing | The crude extract is usually filtered and concentrated. nih.gov | This step prepares the extract for the subsequent purification stages by removing solid debris and reducing the volume. |

Chromatographic Techniques for Enrichment and Isolation

Chromatography is a fundamental technique for the separation and purification of individual components from a complex mixture. excedr.comkhanacademy.org It operates on the principle of differential distribution of the components between a stationary phase and a mobile phase. column-chromatography.com For the isolation of this compound, a multi-step chromatographic approach is often necessary to achieve the desired level of purity. rsc.org

Column Chromatography Approaches

Column chromatography is a widely used purification technique in organic chemistry and phytochemistry for isolating desired compounds from a mixture. chemistryviews.orgcolumn-chromatography.com The process involves passing a mixture through a vertical glass tube packed with an adsorbent material, known as the stationary phase. chemistryviews.org A solvent or a mixture of solvents, the mobile phase, is then passed through the column. orgchemboulder.com

The separation is based on the differential adsorption of the compounds onto the stationary phase. rnlkwc.ac.in Polar compounds interact more strongly with a polar stationary phase like silica (B1680970) gel and therefore move down the column more slowly than non-polar compounds. chemistryviews.org

For the purification of xanthones like this compound, silica gel is a commonly used stationary phase. column-chromatography.commdpi.com The selection of the mobile phase is crucial and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). orgchemboulder.com A gradient of solvents with increasing polarity is frequently used to elute compounds from the column sequentially. orgchemboulder.com

Commonly used adsorbents in column chromatography:

Silica Gel (SiO₂) column-chromatography.com

Alumina (Al₂O₃) column-chromatography.com

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful and efficient method for the analysis and purification of chemical compounds. atdbio.com It utilizes high pressure to pass the solvent through a column packed with a stationary phase, leading to high-resolution separations. eurofins.in HPLC is particularly useful for separating compounds that are not easily volatilized. mdpi.com

Reversed-phase HPLC is a common mode used for the purification of many natural products, including xanthones. nih.gov In this technique, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, often water and an organic modifier like methanol or acetonitrile (B52724). researchgate.netmdpi.com This method is effective for separating compounds based on their hydrophobicity. atdbio.com

HPLC has been instrumental in the purification of various xanthones, and its application is crucial for obtaining highly pure this compound. rsc.orgresearchgate.net The use of HPLC can achieve purities greater than 80% and is effective in removing closely related impurities. eurofins.inthermofisher.com

Preparative Chromatography Applications

While analytical chromatography focuses on identifying and quantifying compounds, preparative chromatography aims to isolate and purify larger quantities of a specific substance for further use. rotachrom.com Preparative HPLC (prep-HPLC) is a mainstay in the isolation of natural products. nih.gov

The principles of preparative HPLC are the same as analytical HPLC, but it is performed on a larger scale with larger columns and higher flow rates to process substantial amounts of material. rotachrom.comwaters.com The goal is to isolate a specific compound of interest, such as this compound, from a complex extract. rotachrom.com

The process often involves an initial enrichment step using techniques like Medium Pressure Liquid Chromatography (MPLC) to pre-treat the extract before final purification by preparative HPLC. mdpi.com This strategy can significantly increase the efficiency of the purification process. mdpi.com Following preparative HPLC, the collected fractions containing the purified compound are typically lyophilized to obtain the solid, pure substance. peptide.com

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Primary Application for this compound |

| Column Chromatography | Silica Gel column-chromatography.com | Gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) chemistryviews.org | Initial fractionation and enrichment of this compound from the crude extract. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 researchgate.net | Water/Acetonitrile or Water/Methanol gradient mdpi.com | High-resolution purification to achieve high purity levels of this compound. eurofins.in |

| Preparative HPLC | Reversed-phase C18 | Similar to analytical HPLC, optimized for larger scale | Isolation of significant quantities of pure this compound for structural elucidation and biological studies. nih.govrotachrom.com |

Techniques for Purity Assessment in Research Isolation

Assessing the purity of an isolated compound is a critical final step in the purification process. Several analytical techniques are employed to confirm the homogeneity of the isolated this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. researchgate.net By using a validated analytical HPLC method, the presence of any impurities can be detected. polypeptide.com A pure compound should ideally show a single, sharp peak in the chromatogram. The purity is often expressed as a percentage of the total peak area. polypeptide.com

Spectroscopic methods are also indispensable for confirming the identity and purity of the isolated compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) are used for structural elucidation and to ensure the absence of impurities. rsc.orgmdpi.com The first isolation of this compound was confirmed using advanced NMR techniques like selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer). rsc.orgresearchgate.net More recent studies have utilized UHPLC-DAD-IT-MS/MS for detailed structural analysis and purity confirmation of isolated xanthones. semanticscholar.org Purity of ≥95% as determined by HPLC-DAD is often considered sufficient for a compound to be used as a standard. semanticscholar.org

Comprehensive Structural Elucidation and Characterization of Swertipunicoside and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of Swertipunicoside, providing detailed insights into its proton and carbon framework. nih.govox.ac.ukslideshare.net

Advanced 1D and 2D NMR Experiments (e.g., INEPT, APT, HETCOR, NOESY, HMBC)

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been instrumental in piecing together the complex structure of this compound and its derivatives. rsc.orgemerypharma.comresearchgate.net Techniques such as Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) were specifically utilized to confirm its nature as a bisxanthone C-glucoside. kit.edursc.org For its derivative, 3-O-demethylthis compound, a variety of NMR techniques including Attached Proton Test (APT) and Heteronuclear Correlation (HETCOR) were employed. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments are crucial for establishing connectivity between protons and carbons. columbia.edulibretexts.org HMBC, in particular, reveals long-range couplings (2-4 bonds), which is vital for connecting different fragments of the molecule. columbia.edulibretexts.org For instance, in related complex natural products, HMBC has been used to observe correlations between protons and non-protonated carbons, providing key structural links. rsc.org The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. ox.ac.uk

The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra, in conjunction with the correlations from 2D NMR experiments, allow for the unambiguous assignment of all proton and carbon signals, leading to the complete structural determination of this compound. emerypharma.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been a key technique in determining the precise molecular formula of this compound and its derivatives. wisdomlib.orgresearchgate.net HRESIMS measures the mass-to-charge ratio of ions with high accuracy, allowing for the confident assignment of elemental compositions. wisdomlib.orgresearchgate.net For example, in the analysis of related puniceasides, HRESIMS was used to determine their molecular formulas by observing the [M+H]⁺ and [M+Na]⁺ adducts. acs.org This technique is routinely used in the characterization of novel natural products to confirm their proposed structures. nih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Vis and IR spectroscopy provide valuable information about the electronic structure and functional groups present in a molecule. outermost-tech.commrclab.comitwreagents.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. youtube.com This technique is particularly useful for identifying the presence of chromophores, such as aromatic rings and conjugated systems, which are characteristic features of the xanthone (B1684191) backbone of this compound. mrclab.com The UV spectrum of xanthone derivatives typically shows characteristic absorption bands that aid in their identification. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. youtube.com This results in a unique spectrum that acts as a "molecular fingerprint," revealing the presence of specific functional groups. itwreagents.com For xanthone derivatives, the IR spectrum can confirm the presence of hydroxyl groups, carbonyl groups, and the aromatic skeleton. nih.gov While IR and UV spectra are not sufficient for complete structure elucidation on their own, they provide crucial complementary information to NMR and MS data. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about the absolute stereochemistry and conformation of a molecule. libretexts.orgwikipedia.orgnih.gov This technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is then used to generate a detailed electron density map, from which the precise positions of all atoms can be determined. nih.gov

Biosynthesis and Biogenesis of Swertipunicoside

General Xanthone (B1684191) Biosynthetic Pathways

The core scaffold of xanthones, a dibenzo-γ-pyrone structure, is of a mixed biosynthetic origin in higher plants, involving contributions from both the shikimate and the acetate (B1210297)/polyketide pathways. researchgate.netmdpi.comnih.gov These pathways converge to produce a key benzophenone (B1666685) intermediate, which then undergoes intramolecular oxidative cyclization to form the characteristic tricyclic xanthone core. researchgate.netchemrxiv.orgrsc.org

The shikimate pathway is fundamental to the biosynthesis of aromatic compounds in plants, providing the precursors for one of the two aromatic rings of the xanthone scaffold (Ring B). nih.govrsc.orgresearchgate.net This pathway begins with precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) and proceeds through a series of enzymatic steps to produce shikimic acid. chemrxiv.orgrsc.org Further transformations lead to the formation of aromatic amino acids, such as L-phenylalanine, or other aromatic precursors like 3-hydroxybenzoic acid, which serve as the foundation for Ring B of the xanthone molecule. researchgate.netchemrxiv.orgrsc.org In the Gentianaceae family, to which Swertia belongs, the pathway often proceeds via an L-phenylalanine-independent route, utilizing intermediates derived more directly from shikimate. chemrxiv.orgrsc.org

The second aromatic ring of the xanthone structure (Ring A) is derived from the acetate/polyketide pathway. researchgate.netchemrxiv.orgresearchgate.net This pathway utilizes acetyl-CoA as a starter unit, which undergoes successive condensations with malonyl-CoA units, catalyzed by a polyketide synthase (PKS) enzyme, specifically a benzophenone synthase (BPS). chemrxiv.org This process builds a polyketide chain that subsequently cyclizes and aromatizes to form the phloroglucinol-type A ring. chemrxiv.org

The convergence of the shikimate and acetate/polyketide pathways constitutes the mixed biosynthetic route for xanthone formation in plants. researchgate.netnih.govresearchgate.netwikipedia.org A key step in this convergence is the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway), catalyzed by benzophenone synthase. chemrxiv.org This reaction forms a central benzophenone intermediate, typically 2,3′,4,6-tetrahydroxybenzophenone. chemrxiv.orgrsc.orgresearchgate.net This intermediate then undergoes a regioselective, intramolecular oxidative coupling, a phenolic cyclization, to form the xanthone core. researchgate.netchemrxiv.orgrsc.org This cyclization is a critical branching point that can lead to different hydroxylation patterns on the xanthone scaffold, such as the formation of 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which are precursors for a wide variety of downstream xanthone derivatives. researchgate.netchemrxiv.orgrsc.org

Specific Pathways for C-Glycosyl Xanthones

Swertipunicoside is a C-glycosyl compound, meaning a sugar moiety is attached directly to the xanthone core via a carbon-carbon bond. bjmu.edu.cn This C-C linkage makes these compounds particularly stable against acidic and enzymatic hydrolysis compared to their O-glycoside counterparts. bjmu.edu.cn

The biosynthesis of C-glycosyl xanthones is a specialized extension of the general xanthone pathway. It is believed that the C-glycosylation event occurs at the stage of a benzophenone intermediate or an early xanthone. A proposed route for the well-studied C-glycosyl xanthone, mangiferin (B1668620), suggests that a C-glycosyltransferase (CGT) enzyme catalyzes the attachment of a glucose moiety to a precursor molecule. For mangiferin, maclurin (B1675891) 3-C-glucoside has been postulated as an intermediate which is then converted to mangiferin. researchgate.net This enzymatic step is crucial for the formation of the C-glycosidic bond. The sugar donor for this reaction is typically a nucleotide-activated sugar, such as UDP-glucose. researchgate.net

Enzymatic Mechanisms of Bisxanthone Dimerization

The formation of bisxanthones, or dimeric xanthones like this compound, involves the coupling of two monomeric xanthone units. This dimerization is generally accepted to proceed via an oxidative coupling mechanism. researchgate.netrsc.org While the precise enzymatic machinery responsible for the dimerization of xanthone C-glycosides to form compounds like this compound has not been fully elucidated, several classes of enzymes are implicated in similar phenolic coupling reactions in nature.

Enzymes such as cytochrome P450 monooxygenases, laccases, and peroxidases are known to catalyze oxidative phenol (B47542) coupling reactions. chemrxiv.orgrsc.org These enzymes can generate phenoxy radicals from the monomeric xanthone precursors. rsc.org These highly reactive radical intermediates can then couple to form a biaryl C-C or C-O bond, linking the two xanthone units. mdpi.comrsc.org The regioselectivity and stereoselectivity of this coupling are likely under strict enzymatic control. In some biosynthetic pathways, "dirigent proteins" are known to guide the stereochemistry of the coupling of radical intermediates, ensuring the formation of a specific stereoisomer. rsc.org It is plausible that such proteins are also involved in the biosynthesis of chiral bisxanthones.

Proposed Biogenetic Routes for this compound

While a definitive biogenetic pathway for this compound has not been experimentally proven, a plausible route can be proposed based on the general principles of xanthone, C-glycosyl xanthone, and bisxanthone biosynthesis.

The proposed pathway would begin with the formation of a monomeric C-glycosyl xanthone precursor. This precursor would arise from the mixed shikimate-acetate pathway, leading to a benzophenone intermediate that is subsequently C-glycosylated by a specific C-glycosyltransferase. Intramolecular oxidative cyclization would then yield the monomeric C-glycosyl xanthone.

The final and key step would be the dimerization of two molecules of this C-glycosyl xanthone monomer via enzymatic oxidative coupling. This reaction would be catalyzed by an oxidase, such as a laccase or a cytochrome P450 enzyme, which would generate phenoxy radicals on the xanthone monomers. The specific regioselectivity of the coupling to form the biaryl bond characteristic of this compound would likely be controlled by the enzyme's active site, possibly with the assistance of a dirigent protein to ensure the correct stereochemical outcome. The result of this dimerization would be the complex, dimeric structure of this compound.

Further research, including isotopic labeling studies and the characterization of the enzymes from Swertia punicea, is needed to fully elucidate the precise sequence of events and the enzymatic machinery involved in the biosynthesis of this intricate natural product.

Investigations into the Biological Activities and Molecular Mechanisms of Swertipunicoside

Neuroprotective Activities

Swertipunicoside and its related compounds, also found in Swertia punicea, have demonstrated significant neuroprotective potential in several in vitro models. acs.orgrsc.org These studies often utilize rat pheochromocytoma (PC12) cells, a common model for neurological research, to investigate the effects of these compounds against neurotoxin-induced damage. researchgate.netmdpi.com

Oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS), is a major contributor to neuronal cell death in various neurodegenerative diseases. mdpi.comresearchgate.net Hydrogen peroxide (H2O2) is frequently used to induce oxidative damage in cellular models like PC12 cells. mdpi.comnih.govbrieflands.com

While this compound itself was evaluated, studies have reported particularly potent neuroprotective activity for its co-isolated and structurally related dimeric xanthone (B1684191) glycosides against H2O2-induced damage in PC12 cells. acs.orgrsc.org For instance, 3-O-demethylthis compound and Puniceaside B showed significant protective effects. rsc.orgrsc.org In one study, while H2O2 treatment reduced cell viability, pretreatment with these xanthones not only prevented cell death but in some cases, stimulated cell growth, leading to viability scores greater than 100% compared to controls. rsc.org Specifically, at a concentration of 25 µg/mL, 3-O-demethylthis compound increased the viability of H2O2-damaged PC12 cells to 157.8%, while Puniceaside B resulted in a cell viability of 98.1%. rsc.orgrsc.org

| Compound | Concentration | Observed Effect | Cell Viability (%) vs. H₂O₂-Treated Cells | Source |

|---|---|---|---|---|

| Puniceaside B | 25 µg/mL | Neuroprotective against oxidative toxicity | 98.1 ± 6.8 | rsc.org |

| 3-O-demethylthis compound | 25 µg/mL | Potent stimulation of damaged cells | 157.8 ± 6.0 | rsc.orgrsc.org |

| Swertiabisxanthone I 8′-O-β-D-glucopyranoside | Not Specified | Potent stimulation of damaged cells | ~123% | rsc.org |

Apoptosis, or programmed cell death, is a critical pathway implicated in neurodegeneration. Research into the derivatives of this compound indicates an ability to modulate these pathways. In studies using the neurotoxin MPP+ to induce damage in PC12 cells, 3-O-demethylthis compound was found to protect neurons by interfering with the apoptotic cascade. nih.gov The mechanism involves the downregulation of Bax, a pro-apoptotic protein, and the engagement of a caspase-mediated pathway, suggesting a direct influence on the cellular machinery of apoptosis. nih.gov

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is widely used to model the dopaminergic neurodegeneration characteristic of Parkinson's disease. nih.govnih.gov It selectively damages dopamine-producing neurons through mechanisms that include oxidative stress and mitochondrial dysfunction. nih.gov

The derivative 3-O-demethylthis compound has shown significant neuroprotective effects against MPP+-induced toxicity in PC12 cells. researchgate.netrsc.orgnih.gov Its mechanism of action is multifaceted, involving the mitigation of oxidative stress by regulating key enzymes and molecules such as superoxide (B77818) dismutase (SOD), malondialdehyde (MDA), and reactive oxygen species (ROS). nih.gov Furthermore, it was found to inhibit the aggregation of α-synuclein, a protein whose misfolding is a hallmark of Parkinson's disease. nih.gov Other protective mechanisms include the inhibition of Apoptosis-Inducing Factor (AIF) translocation and the elevation of Tyrosine Hydroxylase (TH) and DJ-1 protein levels, which are crucial for neuron survival and function. rsc.orgnih.gov

| Mechanism Category | Specific Action | Source |

|---|---|---|

| Alleviation of Oxidative Stress | Regulation of Superoxide Dismutase (SOD) | nih.gov |

| Regulation of Malondialdehyde (MDA) | nih.gov | |

| Regulation of Reactive Oxygen Species (ROS) | nih.gov | |

| Modulation of Apoptosis | Down-regulation of Bax protein | nih.gov |

| Inhibition of AIF translocation | nih.gov | |

| Protein Aggregation | Inhibition of α-synuclein aggregation | nih.gov |

| Protein Level Regulation | Elevation of TH and DJ-1 protein levels | rsc.org |

Antiviral Activities

Beyond neuroprotection, this compound has been identified as having notable antiviral properties.

This compound is recognized as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) enzyme. ebi.ac.ukacademicjournals.orgebi.ac.uk This enzyme is critical for the lifecycle of HIV, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome, allowing the virus to replicate. ebsco.comwikipedia.org By blocking this enzyme's function, reverse transcriptase inhibitors prevent the virus from multiplying. wikipedia.org Studies have demonstrated that this compound possesses potent inhibitory activity against HIV-1 reverse transcriptase, with a reported median effective dose (ED50) as low as 3.0 μg/mL. mdpi.com

Antioxidant and Radical Scavenging Properties

The antioxidant capacity of a compound refers to its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. nih.govmdpi.com This property is often evaluated using assays such as DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging. mdpi.comnih.govbiorxiv.org

The neuroprotective effects of this compound and its derivatives are believed to be closely linked to their antioxidant and radical scavenging properties. rsc.orgnih.govmdpi.com As detailed in the context of MPP+-induced neurotoxicity, 3-O-demethylthis compound exerts its protective effects by directly combating oxidative stress. nih.gov It achieves this by modulating the levels of the antioxidant enzyme SOD and reducing markers of oxidative damage like MDA and ROS. nih.gov This capacity to scavenge free radicals and bolster cellular antioxidant defenses is a key component of its biological activity profile.

Cellular Antioxidant Mechanisms

The antioxidant activity of xanthones is a key aspect of their therapeutic profile. Cellular antioxidant mechanisms involve the protection of cells from damage induced by oxidative stress. Studies on compounds structurally related to this compound, such as 3-O-demethylthis compound, also found in Swertia punicea, have demonstrated potent neuroprotective activity against hydrogen peroxide (H₂O₂)-induced damage in PC12 cells. researchgate.netmdpi.comsemanticscholar.orgacs.org This neuroprotective effect is linked to the alleviation of oxidative stress by regulating substances like superoxide dismutase (SOD) and malondialdehyde (MDA), and reducing reactive oxygen species (ROS). nih.gov The antioxidant action of xanthones like mangiferin (B1668620) is also attributed to their free radical scavenging capacity and iron-chelating properties. mdpi.com

In vitro Assays (e.g., DPPH, H₂O₂ assay)

The antioxidant potential of this compound and related xanthone dimers has been quantified using various in vitro assays. These assays measure the compound's ability to scavenge synthetic radicals or react with oxidizing agents.

One common method is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. While direct data for this compound's DPPH scavenging IC₅₀ value is not consistently reported, studies on other xanthone dimers have shown significant activity. For instance, a xanthone dimer isolated from Garcinia xanthochymus demonstrated an IC₅₀ value of 9.2 μM in a DPPH assay. mdpi.com Another study reported a significant scavenging effect on DPPH radicals by a different xanthone dimer, with an IC₅₀ value of 20.14 μM. mdpi.comrsc.org

The hydrogen peroxide (H₂O₂) scavenging assay is another method used to evaluate antioxidant capacity. A study on xanthone dimers reported an IC₅₀ value of 2.85 μM in an H₂O₂ assay, indicating potent activity. rsc.orgrsc.org These findings underscore the significant antioxidant potential harbored within the xanthone dimer chemical class. mdpi.com

Antimicrobial Activities (General Xanthone Activities)

Xanthones as a chemical class are noted for their broad-spectrum antimicrobial capabilities. nih.govmdpi.com Although direct studies on the antimicrobial effects of this compound are not extensively detailed in current literature, the general activity of xanthones against various pathogens is well-documented. The antimicrobial efficacy of these compounds is often attributed to structural features, such as prenylation and oxygenation patterns on the xanthone core, which can enhance their activity. mdpi.com Xanthones have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. uii.ac.id One of the proposed mechanisms for their antibacterial action involves the disruption of the bacterial cytoplasmic membrane. uii.ac.id

Gram-positive bacteria, in particular, appear to be susceptible to xanthones. mdpi.com Numerous studies have highlighted the potent inhibitory effects of various xanthone derivatives against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.govtandfonline.comtandfonline.com

For instance, ravenelin, a xanthone isolated from an endophytic fungus, showed significant activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) of 7.5 µM. mdpi.com Another study on xanthones from Cudrania cochinchinensis found that gerontoxanthone H had a considerable antibacterial effect on B. subtilis with a MIC of 1.56 µg/ml. nih.gov Similarly, γ-mangostin has demonstrated notable activity against MRSA and B. subtilis. tandfonline.com The antibacterial activity of xanthones often varies based on their specific chemical structures. tandfonline.com For example, research has shown that the presence of a hydroxyl group at the C-6 position can be crucial for the antimicrobial activity of certain xanthones. tandfonline.com

| Xanthone Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Gerontoxanthone H | Bacillus subtilis | 1.56 µg/ml | nih.gov |

| Gerontoxanthone I | Bacillus subtilis | 3.13-6.25 µg/ml | nih.gov |

| Toxyloxanthone C | Bacillus subtilis | 3.13-6.25 µg/ml | nih.gov |

| Cudraxanthone S | Bacillus subtilis | 3.13-6.25 µg/ml | nih.gov |

| 1,3,7-trihydroxy-2-prenylxanthone | Bacillus subtilis | 3.13-6.25 µg/ml | nih.gov |

| 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone | Bacillus subtilis | 12.5 µg/ml | tandfonline.com |

| Ravenelin | Bacillus subtilis | 7.5 µM (1.95 µg/mL) | mdpi.com |

| Ravenelin | Staphylococcus aureus | 484 µM (125 µg/mL) | mdpi.com |

| 1,4,5-trihydroxy-2-(3methylbut-2-enyl)xanthone | Bacillus subtilis | 62.5 µg/mL | uns.ac.id |

| γ-Mangostin | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 µg/mL | tandfonline.com |

| γ-Mangostin | Methicillin-sensitive Staphylococcus aureus (MSSA) | 6.25 µg/mL | tandfonline.com |

| Calozeloxanthone | Methicillin-resistant Staphylococcus aureus (MRSA) | 8.3 µg/ml | capes.gov.br |

Anti-inflammatory Properties (General Xanthone Activities)

Xanthones are recognized for their significant anti-inflammatory properties, which are exerted through multiple molecular mechanisms. nih.govfrontiersin.org These compounds can modulate the complex signaling networks that drive inflammatory responses. A primary mechanism is the regulation of inflammatory mediators, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comfrontiersin.org

Furthermore, xanthones have been shown to control the production and activity of cytokines, which are key signaling proteins in the immune system. frontiersin.orgmdpi.com They can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govfrontiersin.org Concurrently, they can enhance the production of anti-inflammatory cytokines like IL-10. nih.govfrontiersin.org

The anti-inflammatory effects of xanthones are also mediated by their influence on critical intracellular signaling pathways. frontiersin.org They are known to regulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are central to the inflammatory process. nih.govfrontiersin.orgmdpi.com By inhibiting these pathways, xanthones can effectively downregulate the expression of numerous genes involved in inflammation. Their antioxidant properties also contribute to their anti-inflammatory action by neutralizing reactive oxygen species (ROS) and reducing oxidative stress, a common trigger for inflammation. mdpi.com

| Mechanism | Effect of Xanthones | Key Mediators/Pathways | Source |

|---|---|---|---|

| Cytokine Modulation | Suppression of pro-inflammatory cytokines and modulation of anti-inflammatory cytokines | Tumor Necrosis Factor-alpha (TNF-α) | nih.govfrontiersin.org |

| Interleukin-1β (IL-1β) | nih.govfrontiersin.org | ||

| Interleukin-6 (IL-6) | nih.govfrontiersin.orgfrontiersin.org | ||

| Interleukin-10 (IL-10) | nih.govfrontiersin.org | ||

| Signaling Pathway Regulation | Inhibition of key inflammatory signaling cascades | Nuclear Factor-kappa B (NF-κB) | nih.govfrontiersin.orgmdpi.com |

| Mitogen-activated Protein Kinase (MAPK) | nih.govfrontiersin.orgmdpi.com | ||

| Enzyme Inhibition | Inhibition of enzymes that produce pro-inflammatory mediators | Cyclooxygenase (COX), Lipoxygenase (LOX) | mdpi.comfrontiersin.org |

Antidiabetic Activities (General Xanthone Activities)

The xanthone family of compounds has demonstrated significant potential in the context of diabetes management through various mechanisms of action. news-medical.net Several natural xanthones have been identified for their potent antidiabetic effects, which include enhancing insulin (B600854) sensitivity, modulating glucose metabolism, and mitigating oxidative stress and inflammation associated with the condition. news-medical.net

A key mechanism through which xanthones exert their antidiabetic effects is by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. news-medical.netmdpi.com By slowing the digestion and absorption of carbohydrates, these compounds can help regulate postprandial blood glucose levels. mdpi.com

At the molecular level, xanthones target several key proteins involved in glucose and lipid metabolism. These include AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. news-medical.netspandidos-publications.comnih.gov Activation of AMPK can lead to increased glucose uptake in cells and reduced glucose production in the liver. spandidos-publications.com Modulation of PPARγ by xanthones can improve insulin sensitivity and regulate adipocyte differentiation. spandidos-publications.comnih.gov For example, α-mangostin has been shown to activate AMPK and reduce PPARγ expression, contributing to its anti-obesity and antidiabetic effects. spandidos-publications.com Similarly, γ-mangostin has been found to promote glucose uptake and improve insulin sensitivity through the AMPK/PPARγ pathway. nih.gov These actions collectively contribute to better glycemic control and the potential management of diabetes-related complications. news-medical.net

| Antidiabetic Mechanism | Description | Molecular Targets/Pathways | Source |

|---|---|---|---|

| Enzyme Inhibition | Inhibits key digestive enzymes to slow carbohydrate breakdown and glucose absorption. | α-amylase, α-glucosidase | news-medical.netmdpi.com |

| Improved Insulin Sensitivity | Enhances the response of cells to insulin, leading to better glucose uptake. | AMPK, PPARγ, Insulin Receptor | news-medical.netspandidos-publications.comnih.gov |

| Modulation of Glucose Metabolism | Increases glucose uptake by tissues and may decrease glucose production by the liver. | GLUT transporters, AMPK | news-medical.netspandidos-publications.com |

| Antioxidant & Anti-inflammatory Action | Reduces oxidative stress and inflammation, which are contributing factors to insulin resistance and beta-cell dysfunction. | ROS, NF-κB pathway | news-medical.net |

Structure Activity Relationship Sar Studies of Swertipunicoside and Its Analogues

Influence of Glycosylation on Biological Activity

Glycosylation, the attachment of sugar moieties to a molecule, is a critical determinant of the pharmacological profile of many natural products. mdpi.com This process can significantly alter properties such as water solubility, stability, and bioavailability. mdpi.com In the context of xanthones, the presence, type, and position of sugar groups can profoundly modulate their interaction with biological targets. mpg.de

Swertipunicoside is the first reported bis-xanthone C-glycoside, meaning its two xanthone (B1684191) units are linked to a sugar via a carbon-carbon bond. researchgate.netacs.org This C-glycosidic linkage is known to be more stable against enzymatic hydrolysis compared to the more common O-glycosidic bonds. The sugar portion of these molecules can influence their ability to cross cell membranes and interact with specific receptors or enzymes. nih.gov For instance, studies on xanthone glycosides have demonstrated a range of biological activities, including neuroprotective and anti-liver fibrosis effects. researchgate.net

The influence of glycosylation is evident when comparing the activity of different xanthone analogues. For example, a glycosylated analogue of a bisxanthone, Swertiabisxanthone-I 8′-O-D-glucopyranoside, has shown potent neuroprotective activity by increasing the viability of H2O2-induced PC12 cells. nih.gov Generally, the addition of sugar groups is a tool used to enhance the biological and pharmacological properties of phenolic compounds. mdpi.com Conversely, the removal of N-glycans from some therapeutic proteins has been shown to result in a significant decrease in their in vivo biological activity. jhpor.com

| Compound/Class | Glycosylation Status | Observed Biological Activity |

|---|---|---|

| This compound | Bis-xanthone C-glycoside | Antiviral (HIV reverse transcriptase inhibitor) nih.gov |

| Swertiabisxanthone-I 8′-O-D-glucopyranoside | Glycosylated bis-xanthone | Neuroprotective nih.gov |

| Mangiferin (B1668620) | Xanthone C-glycoside | Antioxidant, COX-2 inhibition, α-glucosidase inhibition researchgate.net |

| Therapeutic Glycoproteins | Deglycosylation (removal of N-glycans) | Decreased in vivo biological activity jhpor.com |

Role of Bisxanthone Dimerization and Linkage Types

This compound is a xanthone dimer, also known as a bisxanthone, a class of metabolites recognized for their unique structures and significant biological activities. nih.govmdpi.com Dimerization, the joining of two xanthone monomers, creates a more complex and rigid scaffold that can interact with biological targets with higher affinity and specificity than the individual monomers. These dimeric structures are quite rare in nature. mdpi.comnih.gov

Aryl C-C bond linkages mdpi.com

Aryl ether C-O-C linkages mdpi.com

Linkages formed by isopentenyl derivatives mdpi.com

The type of linkage contributes significantly to the structural diversity of xanthone dimers. mdpi.com For example, Schomburgkixanthone features a diether linkage, while Garcilivins A and C are connected by a terpene bridge. mdpi.com this compound itself is characterized by a C-C bond between the two xanthone moieties, in addition to its C-glycosidic nature. researchgate.net This structural complexity underpins the diverse pharmacological activities observed in this class, which include antitumor, antibacterial, antioxidant, and neuroprotective effects. nih.govmdpi.com

| Compound Name | Linkage Type | Associated Biological Activity |

|---|---|---|

| This compound | Aryl C-C linkage (and C-glycoside) | Antiviral nih.gov |

| Griffipavixanthone | Tandem cyclization involving an isopentenyl group | Antitumor mdpi.com |

| Schomburgkixanthone | Diether linkage (C-O-C) | Not specified in results |

| Garcilivin A | Terpene bridge | Not specified in results |

Impact of Specific Substituents (e.g., acetyl groups) on Bioactivity and Cellular Interactions

Beyond the core structure, the specific chemical groups (substituents) attached to the xanthone framework play a pivotal role in fine-tuning bioactivity. The type, number, and position of these functional groups can dramatically alter a compound's potency and cellular interactions. mdpi.com

For example, the presence of acetyl groups on a xanthone derivative was found to increase its anticancer activity. nih.gov However, this modification also led to a decrease in water solubility, a common trade-off in drug design that can affect a compound's absorption and distribution in the body. nih.gov

Another crucial substituent in the xanthone family is the prenyl group . Prenylated xanthones are among the most studied for their promising anticancer applications. nih.gov The addition of a prenyl group to a simple 1-hydroxyxanthone (B191526) was shown to dramatically boost its anticancer activity against the MCF-7 breast cancer cell line. mdpi.comnih.gov The lipophilic nature of prenyl groups can enhance the molecule's ability to cross cellular membranes and interact with intracellular targets. nih.gov

| Substituent Group | Effect on Bioactivity | Example Compound Class/Observation |

|---|---|---|

| Acetyl Group | Increased anticancer activity; decreased water solubility | Observed in a xanthone derivative (compound 18) nih.gov |

| Prenyl Group | Significantly increased anticancer activity | Addition to 1-hydroxyxanthone enhanced activity against MCF-7 cells nih.gov |

| Oxygenated Groups (e.g., Hydroxyl) | Significant enhancement of anticancer activity | Additional oxygenated groups on the xanthone core improve activity nih.gov |

Conformational Analysis and Bioactive Conformations

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. fiveable.me For a flexible and complex molecule like this compound, understanding its possible conformations is essential, as its biological activity depends on its ability to adopt a specific 3D shape—the bioactive conformation —that allows for optimal binding to its molecular target, such as an enzyme or receptor. fiveable.meirbbarcelona.org

Identifying the bioactive conformation is a key goal in drug design. fiveable.me This is often achieved through a combination of experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational methods such as molecular mechanics (MM) and quantum mechanics (QM). fiveable.me These methods help predict the most stable conformations and the energy required to switch between them.

Interestingly, studies on various drug-like molecules have shown that the bioactive conformation is not necessarily the most stable or most populated conformation of the molecule in solution. ub.edu The molecule may adopt a higher-energy shape upon binding to its target. For complex glycosides like this compound, the flexibility of the sugar rings and the rotational freedom of the linkage between the two xanthone units create a vast conformational landscape. The rotational isomerism of C-glycosyl compounds is a known phenomenon that adds to this complexity. acs.org A thorough conformational analysis of this compound would be crucial to fully understand the structural basis of its activity and to guide the design of more potent analogues.

Advanced Analytical Methodologies for Research on Swertipunicoside

Quantitative Analysis Techniques (e.g., HPLC-DAD, LC/MS/MS)

Quantitative analysis is fundamental to understanding the prevalence of Swertipunicoside in natural sources and its behavior in experimental systems. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) are the cornerstone techniques for this purpose. rsc.org

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantitative determination of phytochemicals in plant extracts. nih.gov The method separates compounds in a mixture based on their differential interactions with a stationary phase (e.g., a C18 column) and a mobile phase. mdpi.com The DAD detector measures the absorbance of the eluting compounds across a range of UV-Vis wavelengths, providing not only quantitative data but also spectral information that aids in peak identification. nih.gov

Research on Swertia species frequently employs HPLC-DAD for phytochemical profiling and quantification. nih.govscispace.com In a typical analysis, an extract from a plant source like Swertia punicea is separated using a reversed-phase C18 column with a gradient mobile phase, often consisting of acetonitrile (B52724) and acidified water. scispace.com this compound, along with other xanthones, can be quantified by comparing its peak area to that of a certified reference standard at a specific wavelength. researchgate.net The validation of an HPLC-DAD method ensures its reliability by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.com

Table 1: Typical Parameters for Quantitative HPLC-DAD Analysis of Xanthones

| Parameter | Typical Specification/Value | Reference |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Detector | Diode Array Detector (DAD) | mdpi.com |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile (A) and acidified Water (B) (e.g., 0.05% Trifluoroacetic acid) | scispace.com |

| Flow Rate | ~1.0 mL/min | researchgate.net |

| Detection Wavelength | Set based on UV maxima of the analyte (e.g., 254 nm for xanthones) | nih.govresearchgate.net |

| Quantification | External standard method using calibration curves of reference compounds | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC/MS/MS is the preferred technique. measurlabs.com It couples the separation power of LC with the mass analysis capability of two mass spectrometers in series. creative-proteomics.com This tandem setup allows for a highly specific quantification method known as Multiple Reaction Monitoring (MRM). creative-proteomics.com In MRM, the first mass spectrometer selects the precursor ion (the ionized molecule of interest, in this case, this compound), which is then fragmented in a collision cell. The second mass spectrometer selects specific fragment ions, creating a highly specific transition that is unique to the target analyte. This process minimizes matrix interference and provides excellent sensitivity and accuracy. creative-proteomics.comunc.edu

The use of a stable, isotopically-labeled internal standard is recommended in LC/MS/MS assays to correct for any analyte loss during sample preparation and ionization, further enhancing the precision of the quantification. unc.edu This level of specificity and sensitivity makes LC/MS/MS an indispensable tool for pharmacokinetic studies and for measuring trace amounts of this compound and its metabolites in biological samples. wikipedia.org

Application of Hyphenated Techniques (e.g., LC-NMR, LC-MS)

Hyphenated techniques, which directly couple a separation method with a spectroscopic technique, are powerful tools for the analysis of complex mixtures like natural product extracts. researchgate.net They provide both separation and structural information in a single run, accelerating the identification of known compounds and the characterization of novel ones.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a fundamental hyphenated technique that links liquid chromatography with a mass spectrometer. wikipedia.org As the HPLC separates the components of a mixture, the eluent is directed into the MS, which provides mass information for each component, aiding in its identification. nih.gov The use of high-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, which is a critical piece of information for identifying unknown compounds. Studies on Swertia species have utilized LC-MS to identify numerous constituents, including secoiridoids, flavonoids, and xanthones like this compound. nih.govresearchgate.net Advanced approaches such as two-dimensional LC (2D-LC) coupled with MS have been shown to dramatically increase peak capacity and resolution, enabling the detection of hundreds of components in Swertia extracts that are missed by conventional one-dimensional methods. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR represents one of the most powerful hyphenated techniques for unambiguous structure elucidation of natural products directly from complex mixtures. mdpi.com It combines the separation capabilities of LC with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. This is particularly valuable for distinguishing between isomers, which may have identical masses and similar chromatographic behavior, but different structural arrangements. mdpi.com

LC-NMR can be operated in several modes, depending on the concentration of the analyte and the level of detail required. mdpi.com

Table 2: Operational Modes of LC-NMR

| Mode | Description | Application | Reference |

|---|---|---|---|

| On-Flow (Continuous Flow) | Spectra are acquired continuously as the chromatographic peaks elute through the NMR flow-cell. | Rapid screening of mixtures for major components. | mdpi.com |

| Stopped-Flow | The chromatographic flow is halted when a peak of interest is inside the NMR flow-cell, allowing for extended acquisition time. | Acquiring high-quality 1D and 2D NMR data (e.g., COSY, HSQC) for detailed structure elucidation of specific compounds. | mdpi.com |

| Loop/Cartridge Storage | Individual chromatographic peaks are collected in separate loops or on solid-phase extraction (SPE) cartridges for later, offline NMR analysis. | Analysis of multiple minor components from a single chromatographic run without the time pressure of an online experiment. | mdpi.com |

The application of LC-NMR and its more recent configuration, LC-SPE-NMR, avoids the laborious isolation of each compound and is ideal for analyzing the chemical profile of Gentianaceae species, from which this compound is derived. researchgate.netresearchgate.net

Metabolomic and Proteomic Profiling in Biological Systems after this compound Exposure

Metabolomics and proteomics are large-scale studies of metabolites and proteins, respectively, within a biological system. These "omics" approaches can provide a holistic view of the cellular response to an external stimulus, such as exposure to this compound.

Metabolomic Profiling

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. Untargeted metabolomic analysis, typically performed using LC-MS, profiles thousands of features to generate a chemical fingerprint of a specific state. chromatographyonline.com By comparing the metabolic profiles of control systems versus those treated with this compound, researchers can identify metabolic pathways that are significantly altered by the compound. This can reveal biomarkers of its activity and provide insights into its mechanism of action.

Proteomic Profiling

Proteomics investigates the entire complement of proteins in a biological system. Research has indicated that this compound may exert its biological effects by modulating protein levels. For instance, studies have found that this compound can protect cells from injury, and this effect is associated with the elevation of Tyrosine Hydroxylase (TH) and DJ-1 protein levels. scribd.com

Advanced proteomic techniques like Thermal Proteome Profiling (TPP) offer a way to study changes in protein thermal stability across the entire proteome. biorxiv.org TPP can identify direct protein targets of a small molecule and also map the downstream effects on protein-protein and protein-metabolite interactions. biorxiv.org Applying TPP to this compound exposure could provide an unbiased, system-wide map of its direct and indirect protein interactions within the cell, offering a deep functional exploration of its biological role.

Advanced Spectroscopic Techniques for in situ Studies

A major goal in analytical science is to study molecules in their native environment—in situ—to understand their function and interactions without the artifacts that can be introduced by extraction and isolation. nih.gov Advanced spectroscopic techniques are being developed to achieve this, allowing for the investigation of compounds like this compound within living cells or tissues.

Spectroscopic methods such as Raman spectroscopy are valuable for in situ characterization. numberanalytics.com Raman spectroscopy is a vibrational technique that provides information about a molecule's chemical structure and conformation based on the inelastic scattering of light. imperial.ac.uk Its high chemical specificity and ability to work in aqueous environments make it suitable for biological studies.

Emerging techniques that enhance the Raman signal, such as Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS), offer the potential for single-molecule detection. imperial.ac.uk These methods could, in principle, be used to map the subcellular location of this compound and monitor its structural changes as it interacts with cellular components in real-time. While the application of these specific techniques to this compound has not been extensively reported, they represent a frontier in analytical research that could yield unprecedented insights into its molecular behavior.

Table 3: Potential Applications of Advanced Spectroscopic Techniques for in situ this compound Research

| Technique | Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| Confocal Raman Microscopy | Combines Raman spectroscopy with a confocal microscope to provide 3D spatially resolved chemical imaging. | Mapping the distribution of this compound within a single cell or tissue section. | imperial.ac.uk |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman signals for molecules adsorbed on or near nanostructured metal surfaces. | Detecting trace amounts of this compound in biological fluids or monitoring its interaction with specific cell membrane receptors. | imperial.ac.uk |

| Tip-Enhanced Raman Spectroscopy (TERS) | Combines SERS with scanning probe microscopy to achieve nanoscale spatial resolution. | High-resolution imaging of this compound's interaction with specific biomolecules, such as proteins or DNA, at the nanoscale. | imperial.ac.uk |

Future Research Directions and Emerging Perspectives

Exploration of Novel Biosynthetic Pathways

The biosynthesis of the xanthone (B1684191) core in the Gentianaceae family, which includes Swertia species, is known to follow a mixed shikimate and malonate pathway. Current time information in Bangalore, IN.researchgate.net This route is distinct in that it is L-phenylalanine-independent, proceeding through a 3-hydroxybenzoic acid intermediate derived from the shikimate pathway. mdpi.com While this general framework is established, the specific enzymatic machinery responsible for the unique structural features of Swertipunicoside remains unknown. Current time information in Bangalore, IN.

Future research must prioritize the identification and characterization of the enzymes that catalyze two critical steps in this compound biosynthesis:

C-Glycosylation: The attachment of a glucose moiety to the xanthone scaffold via a carbon-carbon bond is a key modification. While C-glycosyltransferases (CGTs) have been identified for other xanthones like mangiferin (B1668620), the specific enzyme that acts on the this compound precursor is yet to be discovered. mdpi.com

Dimerization: The formation of the biaryl C-C bond that links the two xanthone units is a defining feature of this compound. The mechanism could be an oxidative coupling reaction catalyzed by a specific enzyme, such as a laccase or peroxidase. Understanding the regioselectivity of this enzymatic dimerization is crucial. rsc.org

Elucidating these novel pathways will not only deepen our fundamental understanding of plant secondary metabolism but also provide the genetic tools necessary for heterologous production and pathway engineering.

Development of Chemo-enzymatic Synthesis Strategies

The total chemical synthesis of a complex molecule like this compound is challenging due to its multiple chiral centers and the need for regioselective reactions. Chemo-enzymatic synthesis, which integrates the precision of enzymatic catalysis with the versatility of chemical reactions, offers a promising alternative for efficient and scalable production. beilstein-journals.orgfrontiersin.org

Future strategies for this compound could involve:

Enzymatic Glycosylation: A core xanthone aglycone could be synthesized chemically and then subjected to glycosylation using a recombinant C-glycosyltransferase. Recent successes in the enzymatic glycosylation of other natural products, such as β-mangostin, demonstrate the feasibility of this approach. royalsocietypublishing.orgrsc.org This would bypass the difficult stereochemical control required for chemical glycosylation.

Enzyme-Catalyzed Dimerization: Following the synthesis of the glycosylated xanthone monomer, an enzyme could be employed to catalyze the specific C-C bond formation to yield the final bisxanthone structure.

Modular Synthesis: Developing a modular approach where different chemically synthesized xanthone precursors can be combined and modified by a suite of biosynthetic enzymes would enable the creation of a library of this compound-related compounds. beilstein-journals.org

These hybrid approaches could significantly streamline the synthesis process, making this compound and its analogs more accessible for extensive biological evaluation. beilstein-journals.orgnih.gov

Investigation of Undiscovered Biological Targets and Pathways

The pharmacological profile of this compound is largely uncharted territory. Preliminary studies on related compounds provide tantalizing clues. For instance, 3-O-demethylthis compound, also from S. punicea, exhibits potent neuroprotective activity in PC12 cells by mitigating oxidative stress, inhibiting α-synuclein aggregation, and modulating apoptosis-related proteins like Bax and apoptosis-inducing factor (AIF). nih.govmdpi.com Furthermore, this compound itself has been reported to inhibit HIV-1 reverse transcriptase. mdpi.com

Future investigations should aim to:

Identify Direct Molecular Targets: Employ techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or cellular components that this compound interacts with.

Elucidate Mechanisms of Action: Once targets are identified, detailed molecular and cellular studies are needed to understand how binding translates into a biological effect. For example, exploring its impact on neuroinflammatory pathways, protein quality control systems (like autophagy and the ubiquitin-proteasome system), or viral replication machinery is warranted.

Expand Screening to New Disease Areas: Given the diverse activities of xanthones, this compound should be evaluated against a broader range of biological targets, including those relevant to cancer, metabolic diseases, and other viral infections. researchgate.netmdpi.com The ability of the xanthone scaffold to interact with multiple protein receptors makes it a "privileged structure" for drug discovery. mdpi.comresearchgate.net

Advanced in vitro and in vivo (non-clinical) Model Systems for Efficacy Studies

To rigorously evaluate the therapeutic potential of this compound, it is essential to move beyond simple cell-based assays and utilize more sophisticated, disease-relevant models.

In Vitro Models:

3D Organoids and Spheroids: For cancer research, testing this compound on 3D tumor spheroids can provide more accurate data on drug penetration and efficacy than traditional 2D cell cultures.

Human iPSC-Derived Models: For neuroprotection, using human induced pluripotent stem cell (iPSC)-derived neurons from patients with neurodegenerative diseases (e.g., Parkinson's or Alzheimer's) would offer a highly relevant platform to test efficacy. nih.gov

Enzyme Inhibition Assays: Standardized kits can be used to screen for inhibitory activity against enzymes relevant to skin aging, such as collagenase, elastase, and hyaluronidase, as has been done for other xanthone glycosides. mdpi.comencyclopedia.pub

In Vivo (non-clinical) Models:

Zebrafish and C. elegans Models: These organisms offer rapid, high-throughput screening for toxicity and efficacy in whole-animal systems, particularly for developmental and neurodegenerative disease studies.

Transgenic Mouse Models: For validating neuroprotective effects, transgenic mouse models of synucleinopathies (e.g., Parkinson's disease) or amyloidopathies (e.g., Alzheimer's disease) are the gold standard.

Disease-Specific Rodent Models: To follow up on preliminary findings, established rodent models for hepatoprotection, diabetes, and inflammation should be employed. dovepress.comresearchgate.nettandfonline.com

Integration of Computational Chemistry and Drug Design for Analog Discovery

Computational tools are indispensable for accelerating drug discovery by predicting molecular interactions and guiding the synthesis of new, improved compounds. scribd.com While computational studies have been applied to other xanthones, this area remains open for this compound. nih.govdovepress.com

Future research should focus on:

Molecular Docking: Once potential biological targets are identified (e.g., α-synuclein, HIV reverse transcriptase, or topoisomerase IIα), molecular docking simulations can be used to predict the binding mode of this compound and estimate its binding affinity. dovepress.comworldscientific.com This can reveal key structural interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of this compound analogs, QSAR models can be developed to correlate specific structural features (e.g., the position of hydroxyl or methoxy (B1213986) groups) with biological activity. dovepress.com This provides a statistical model to predict the activity of newly designed compounds. nih.gov

In Silico Analog Design: Based on the insights from docking and QSAR studies, new analogs of this compound can be designed in silico with predicted improvements in potency, selectivity, or pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). dovepress.com This rational design approach focuses synthetic efforts on the most promising candidates, saving time and resources.

By integrating these advanced computational methods with synthetic and biological studies, the development of novel this compound-based therapeutic agents can be significantly streamlined.

Q & A

Q. How can systematic reviews critically appraise the quality of this compound-related preclinical studies?

- Methodological Answer : Apply PRISMA guidelines with PICO(S) framework:

- Population : Cell/animal models.

- Intervention : Dose, duration.

- Comparison : Positive/negative controls.

- Outcomes : Efficacy metrics.

- Study design : Risk of bias (SYRCLE’s tool for animal studies).

GRADE criteria assess evidence strength .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.